5-Methoxy-2-[10-(2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol
Description
This compound belongs to the hexaazatricyclo[dodeca-pentaene] family, characterized by a fused polycyclic framework with six nitrogen atoms. Its structure includes a tricyclic core (7.3.0.0²,⁶) with a 2-methylphenyl substituent at position 10 and a 5-methoxy-2-phenol group at position 2. The phenol moiety enhances solubility via hydrogen bonding, while the methyl group contributes to steric bulk and lipophilicity .
Properties
IUPAC Name |
5-methoxy-2-[10-(2-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2/c1-12-5-3-4-6-16(12)26-18-15(10-22-26)20-24-23-19(25(20)11-21-18)14-8-7-13(28-2)9-17(14)27/h3-11,27H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFGPXNSDYMHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=C(C=C(C=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene
- Structural Differences: The 4-methoxyphenyl and phenyl groups replace the target compound’s 2-methylphenyl and 5-methoxy-2-phenol.
- The para-methoxy group may enhance electron-donating effects compared to the ortho-methyl group .
- Crystallography : Single-crystal X-ray studies (R factor = 0.041) confirm planar tricyclic cores but show distinct packing due to substituent variations .
2.1.2. 4-(10-Thia-3,5,6,8-tetrazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-pentaen-4-yl)phenol
- Structural Differences : Replaces three nitrogen atoms with sulfur and introduces a tetracyclic system.
- Impact: Sulfur increases lipophilicity and may alter metabolic stability. The phenol group remains, suggesting similar solubility profiles .
3-Chloro-1-{4-[8-(2-hydroxy-4-methylphenyl)-...-pentaazatricyclo[7.3.0.0³,⁷]dodeca-tetraen-2-yl]phenyl}azetidin-2-one
- Structural Differences: A pentazatricyclo core with a chloro-azetidinone side chain.
- Chlorine adds electronegativity, influencing binding interactions .
Physicochemical and Spectral Properties
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